3-(1H-Imidazol-1-yl)pyridin-2-amine
Overview
Description
3-(1H-Imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
The synthesis of 3-(1H-Imidazol-1-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with imidazole under specific reaction conditions. This process typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
3-(1H-Imidazol-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other substituents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research has shown that derivatives of this compound exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the reduction of microbial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)pyridin-2-amine can be compared with other similar compounds, such as:
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms. It is widely used in pharmaceuticals and as a building block for more complex molecules.
Pyridine: A six-membered ring containing one nitrogen atom. Pyridine and its derivatives are important in the synthesis of various chemicals and pharmaceuticals.
Imidazo[1,2-a]pyridine: A fused bicyclic compound with significant applications in medicinal chemistry, particularly as anti-TB agents.
The uniqueness of this compound lies in its combined imidazole and pyridine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-imidazol-1-ylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-7(2-1-3-11-8)12-5-4-10-6-12/h1-6H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIEKYLOHYCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858582 | |
Record name | 3-(1H-Imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407153-46-1 | |
Record name | 3-(1H-Imidazol-1-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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